2,6-Dichlorocapronic acid xylidide

Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

Incorrect impurity peak assignment in bupivacaine HPLC analysis leads to failed system suitability and regulatory non-compliance. Bupivacaine EP Impurity D (CAS 1037184-07-8) is the official EDQM Chemical Reference Standard (CRS, code Y0002384) specifically designated for Ph. Eur. monograph 2761 testing. - Resolves the critical bupivacaine/Impurity D peak pair (relative retention ≈0.97), achieving the mandated peak-to-valley ratio ≥1.5 for system suitability. - Enables accurate quantitation against the 0.05% reporting threshold for unspecified impurities (limit NMT 0.10%). - Supplied with full characterization data; traceable to Ph. Eur. compendial methods for ANDA and commercial batch release.

Molecular Formula C14H19Cl2NO
Molecular Weight 288.2 g/mol
CAS No. 1037184-07-8
Cat. No. B602214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichlorocapronic acid xylidide
CAS1037184-07-8
Synonyms2,6-Dichloro-N-(2,6-dimethylphenyl)hexanamide;  N-(2,6-Dichlorohexanoyl)-2,6-dimethylaniline;  2,6-dichlorocapronic acid xylidide;  HexanaMide, 2,6-dichloro-N-(2,6-diMethylphenyl)-
Molecular FormulaC14H19Cl2NO
Molecular Weight288.2 g/mol
Structural Identifiers
InChIInChI=1S/C14H19Cl2NO/c1-10-6-5-7-11(2)13(10)17-14(18)12(16)8-3-4-9-15/h5-7,12H,3-4,8-9H2,1-2H3,(H,17,18)
InChIKeyJHPMUNZBGKBWPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.001 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bupivacaine EP Impurity D Reference Standard


2,6-Dichlorocapronic acid xylidide, systematically named 2,6-dichloro-N-(2,6-dimethylphenyl)hexanamide (CAS 1037184-07-8), is a chlorinated amide compound structurally related to the aminoacyl local anesthetic bupivacaine. It is formally designated as Bupivacaine EP Impurity D by the European Pharmacopoeia (Ph. Eur. monograph 2761) and is supplied as a Chemical Reference Standard (CRS) by the EDQM (catalogue code Y0002384) for use in compendial purity testing [1]. Unlike the therapeutically active parent compound, this substance is a process-related or degradation impurity monitored during pharmaceutical quality control and stability studies, with no intended local anesthetic application [2].

Ph. Eur. Impurity D CRS (EDQM Y0002384)
HPLC system suitability marker for bupivacaine resolution
Requires -20°C storage under inert atmosphere

Why Bupivacaine Impurity D Cannot Be Substituted


Pharmacopoeial impurity standards are not interchangeable. Bupivacaine EP Impurity D is a chemically distinct entity—a 2,6-dichlorinated hexanamide—that differs fundamentally in structure, molecular weight (288.21 g/mol), and chromatographic behavior from other bupivacaine-related substances such as Impurity A (N-(2,6-dimethylphenyl)pyridine-2-carboxamide), Impurity B (N-desbutyl bupivacaine), or Impurity F (2,6-dimethylaniline) [1]. The European Pharmacopoeia explicitly identifies each impurity by a unique letter designation and chemical definition, and the official LC method relies on the specific relative retention of Impurity D (approximately 0.97 relative to bupivacaine) for system suitability and peak identification [2]. Substituting with a structurally different impurity standard will result in incorrect peak assignment, failed system suitability criteria, and non-compliance with regulatory filings for ANDA or commercial batch release [3].

Bupivacaine EP Impurity D
Alternate Impurity Standard Risk
Near-co-elution with bupivacaine HPLC peak
Impurities A, B, E have different retention; may fail system suitability resolution
2,6-Dichlorohexanamide; hygroscopic, cold storage
Different impurity structures alter chromatographic behavior and stability profiles
EDQM CRS, compendial traceability
Non-CRS or generic impurities lack pharmacopoeial recognition for compendial testing

Comparative Evidence for Bupivacaine Impurity D


HPLC Retention Time Distinction

In the official European Pharmacopoeia liquid chromatography method for bupivacaine related substances, Impurity D elutes with a relative retention time of approximately 0.97 relative to bupivacaine (retention time ≈ 24 min) [1]. This near-co-elution with the main peak imposes a strict requirement for resolution, as evidenced by the mandated peak-to-valley ratio of minimum 1.5 between the bupivacaine and Impurity D peaks in the system suitability test using reference solution (b) [1]. This chromatographic behavior is distinct from Impurity B (relative retention ≈ 0.7) and Impurity E (≈ 1.1) reported in related bupivacaine methods [2], underscoring the need for the authentic Impurity D reference standard for accurate peak identification and system suitability verification.

HPLC Retention
Pharmacopoeial method context
Relative retention 0.97 (bupivacaine 1.00)
Impurity B ~0.7; Impurity E ~1.1
Critical for peak identification and system suitability resolution
Near-co-elution imposes strict resolution requirements (peak-to-valley ≥1.5)
Pharmaceutical Quality Control HPLC Method Validation Impurity Profiling

Structural and Physicochemical Differences

Bupivacaine EP Impurity D is a 2,6-dichloro-substituted hexanamide with molecular formula C₁₄H₁₉Cl₂NO and molecular weight 288.21 g/mol, representing the incorporation of chlorine atoms at both the 2- and 6-positions of the hexanoyl chain [1]. This contrasts sharply with bupivacaine (C₁₈H₂₈N₂O, 288.43 g/mol, containing a piperidine ring and butyl side chain) and its primary metabolite desbutylbupivacaine (PPX, C₁₄H₂₀N₂O, 232.32 g/mol, lacking the butyl group but retaining the piperidine core) [2]. The dichlorinated structure imparts distinct physical properties: a melting point of 81–83°C compared to bupivacaine base (107–108°C) [3], and a predicted density of 1.180±0.06 g/cm³ versus bupivacaine's 1.040±0.06 g/cm³ . The compound is classified as hygroscopic and requires storage at -20°C under inert atmosphere to prevent degradation, a requirement not uniformly applicable to all bupivacaine impurities .

Physicochemical Profile
Reported
Melting point 81–83°C; Density ~1.18 g/cm³
Hygroscopic; -20°C, inert atmosphere storage
Distinct profile from bupivacaine (mp 107–108°C) impacts handling
Storage conditions differ from most impurity standards
Structural Characterization Physicochemical Properties Stability Studies

Official EP Reference Standard Status

2,6-Dichlorocapronic acid xylidide is the sole compound designated as Bupivacaine Impurity D in the European Pharmacopoeia monograph (2761) and is distributed exclusively as a Chemical Reference Standard (CRS) by the EDQM in a precisely metered quantity of 0.001 mg per vial under catalogue code Y0002384 [1]. This official designation distinguishes it from other bupivacaine impurities that are either specified with defined limits (e.g., Impurity F limited to 2.5 ppm [2]) or listed as 'other detectable impurities' subject to the general unspecified impurity limit of 0.10% [3]. The EDQM CRS is produced under ISO 17034 accreditation and is traceable to the pharmacopoeial monograph, ensuring that analytical results obtained using this standard are acceptable for regulatory submissions in jurisdictions recognizing the Ph. Eur. . In contrast, generic research-grade bupivacaine impurity materials lacking this official pharmacopoeial pedigree cannot be substituted for compendial compliance testing.

Compendial Standard
Compendial standard
EDQM CRS Y0002384; 0.001 mg/vial
ISO 17034 traceable to Ph. Eur. monograph 2761
Only standard acceptable for Ph. Eur./BP impurity identification
Non-CRS materials lack compendial recognition
Regulatory Compliance Reference Standard Quality Control

Bupivacaine Impurity D Application Scenarios


HPLC System Suitability Testing

Used as the critical component of Reference Solution (b) in the European Pharmacopoeia related substances test to establish chromatographic resolution between bupivacaine and Impurity D, achieving the mandated peak-to-valley ratio of minimum 1.5 [1]. The near-co-elution of Impurity D (relative retention 0.97) makes this the most challenging resolution pair in the method, directly validating column performance and mobile phase conditions [1].

Method Validation for ANDA Submissions

Employed as a reference marker in forced degradation studies to verify that analytical methods can separate and quantify Impurity D from bupivacaine and other process-related impurities (A, B, C, E, G) [2]. Method validation parameters including specificity, linearity, and accuracy are established using the authentic CRS to meet ICH Q3A requirements for impurity characterization [2].

API Release Testing

Utilized as the identification standard for Impurity D in routine batch release testing, where the Ph. Eur. monograph limits unspecified impurities to not more than 0.10% and total impurities to not more than 1.0% [3]. Correct peak assignment using the CRS is essential for accurate quantitation against the 0.05% reporting threshold [3].

Degradation Pathway Elucidation

Serves as a reference compound for identifying and quantifying Impurity D formation under accelerated storage conditions (e.g., 40°C/75% RH for 6 months), where bupivacaine is known to generate multiple degradation products [4]. LC-MS methods validated with the Impurity D standard enable accurate monitoring of this specific degradation pathway in both drug substance and finished injection products [4].

Application
Selection Property
Validation Focus
HPLC System Suitability Testing
Resolution-critical impurity marker
Peak-to-valley ratio and retention time verification
Method Validation for ANDA Submissions
Regulatory method validation standard
Specificity, linearity, accuracy per ICH Q3A
API Release Testing
Impurity limit compliance marker
Reporting threshold and unspecified impurity limits
Degradation Pathway Elucidation
Stability-indicating method reference
Degradation product identity and quantitation by LC-MS

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